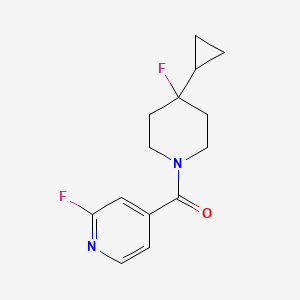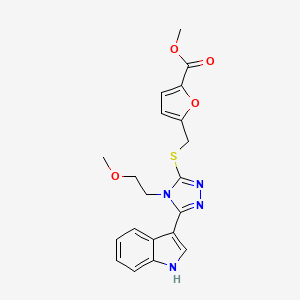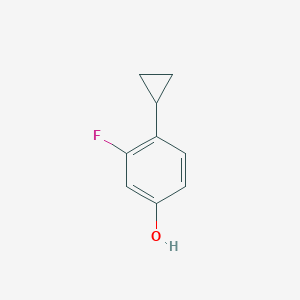
(4-Cyclopropyl-4-fluoropiperidin-1-yl)-(2-fluoropyridin-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Cyclopropyl-4-fluoropiperidin-1-yl)-(2-fluoropyridin-4-yl)methanone, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for breaking down GABA in the brain, which is an inhibitory neurotransmitter that plays a crucial role in the regulation of neuronal excitability. CPP-115 has been shown to increase GABA levels in the brain, leading to potential therapeutic applications in the treatment of epilepsy, addiction, and other neurological disorders.
作用機序
(4-Cyclopropyl-4-fluoropiperidin-1-yl)-(2-fluoropyridin-4-yl)methanone works by inhibiting the enzyme GABA transaminase, which is responsible for breaking down GABA in the brain. By blocking this enzyme, (4-Cyclopropyl-4-fluoropiperidin-1-yl)-(2-fluoropyridin-4-yl)methanone increases GABA levels in the brain, leading to a reduction in neuronal excitability. This can have a calming effect on the brain, which may be beneficial in the treatment of epilepsy, anxiety, and other neurological disorders.
Biochemical and physiological effects:
(4-Cyclopropyl-4-fluoropiperidin-1-yl)-(2-fluoropyridin-4-yl)methanone has been shown to increase GABA levels in the brain, which can have a number of biochemical and physiological effects. These include a reduction in neuronal excitability, a decrease in seizure activity, and a calming effect on the brain. (4-Cyclopropyl-4-fluoropiperidin-1-yl)-(2-fluoropyridin-4-yl)methanone may also have potential as a treatment for addiction, as it has been shown to reduce cocaine-seeking behavior in rats.
実験室実験の利点と制限
One advantage of (4-Cyclopropyl-4-fluoropiperidin-1-yl)-(2-fluoropyridin-4-yl)methanone is that it is a highly selective inhibitor of GABA transaminase, which means that it does not affect other enzymes or neurotransmitters in the brain. This makes it a useful tool for studying the role of GABA in neurological disorders. However, one limitation of (4-Cyclopropyl-4-fluoropiperidin-1-yl)-(2-fluoropyridin-4-yl)methanone is that it is relatively unstable and can degrade over time, which can make it difficult to use in lab experiments.
将来の方向性
There are a number of potential future directions for research on (4-Cyclopropyl-4-fluoropiperidin-1-yl)-(2-fluoropyridin-4-yl)methanone. One area of interest is the development of new and more stable analogs of (4-Cyclopropyl-4-fluoropiperidin-1-yl)-(2-fluoropyridin-4-yl)methanone, which could be used in lab experiments and potentially in clinical applications. Another area of interest is the investigation of the potential therapeutic applications of (4-Cyclopropyl-4-fluoropiperidin-1-yl)-(2-fluoropyridin-4-yl)methanone in the treatment of addiction, anxiety, and other neurological disorders. Finally, further research is needed to better understand the mechanism of action of (4-Cyclopropyl-4-fluoropiperidin-1-yl)-(2-fluoropyridin-4-yl)methanone and its effects on the brain.
合成法
(4-Cyclopropyl-4-fluoropiperidin-1-yl)-(2-fluoropyridin-4-yl)methanone can be synthesized using a multi-step process involving the reaction of various reagents and catalysts. The first step involves the reaction of 4-cyclopropyl-4-fluoropiperidine with 2-fluoropyridine-4-carboxaldehyde in the presence of a base catalyst. This forms an intermediate compound, which is then treated with a reducing agent to yield (4-Cyclopropyl-4-fluoropiperidin-1-yl)-(2-fluoropyridin-4-yl)methanone.
科学的研究の応用
(4-Cyclopropyl-4-fluoropiperidin-1-yl)-(2-fluoropyridin-4-yl)methanone has been the subject of numerous scientific studies, which have investigated its potential therapeutic applications. One study found that (4-Cyclopropyl-4-fluoropiperidin-1-yl)-(2-fluoropyridin-4-yl)methanone was effective in reducing seizures in a mouse model of epilepsy, suggesting that it may be useful in the treatment of this condition. Another study found that (4-Cyclopropyl-4-fluoropiperidin-1-yl)-(2-fluoropyridin-4-yl)methanone reduced cocaine-seeking behavior in rats, indicating that it may have potential as a treatment for addiction.
特性
IUPAC Name |
(4-cyclopropyl-4-fluoropiperidin-1-yl)-(2-fluoropyridin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F2N2O/c15-12-9-10(3-6-17-12)13(19)18-7-4-14(16,5-8-18)11-1-2-11/h3,6,9,11H,1-2,4-5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWLBNLBQGDDFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2(CCN(CC2)C(=O)C3=CC(=NC=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Cyclopropyl-4-fluoropiperidine-1-carbonyl)-2-fluoropyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2497642.png)


![3-[(2-fluorophenyl)methyl]-1,6,7-trimethyl-8-(1-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2497647.png)
![1-(4-methylbenzyl)-N-(2-morpholinoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2497648.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2497650.png)

![8-(2-Chloro-6-fluorophenyl)-1-methyl-5-(2-methylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2497655.png)
![2-(Benzylsulfanyl)-4-(2-naphthyloxy)[1]benzothieno[3,2-d]pyrimidine](/img/structure/B2497656.png)

![(2S)-2-[(1R,2S)-3-[(1R)-1-Carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-1-(3,4-dihydroxyphenyl)-7,8-dihydroxy-1,2-dihydronaphthalene-2-carbonyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid](/img/structure/B2497659.png)
